REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([CH2:5][C@H:6]([NH2:10])[C:7]([OH:9])=O)=[O:4].Cl.[CH3:12]CN(CC)CC.[C:19]1([CH3:28])[CH:24]=[CH:23][C:22]([C:25](Cl)=[O:26])=[CH:21][CH:20]=1>C(Cl)Cl>[CH3:28][C:19]1[CH:24]=[CH:23][C:22]([C:25]([NH:10][CH:6]([C:7](=[O:9])[CH3:12])[CH2:5][C:3]([O:2][CH3:1])=[O:4])=[O:26])=[CH:21][CH:20]=1 |f:0.1|
|
Name
|
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C[C@@H](C(=O)O)N.Cl
|
Name
|
|
Quantity
|
440 g
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
205 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)C(=O)Cl)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
4 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
stirred for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
followed by a slow addition of me3SiCl (324 g, 2.99 mol)
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
TEMPERATURE
|
Details
|
to warm to ambient slowly
|
Type
|
STIRRING
|
Details
|
with stirring for 16 hours
|
Duration
|
16 h
|
Type
|
WASH
|
Details
|
washed with 1N HCl (500 mL), brine (500 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C(=O)NC(CC(=O)OC)C(C)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 310 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 86.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |